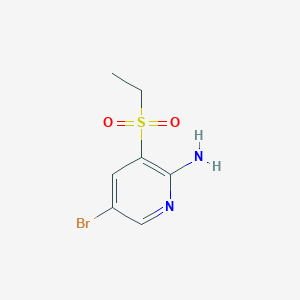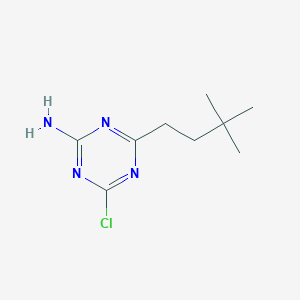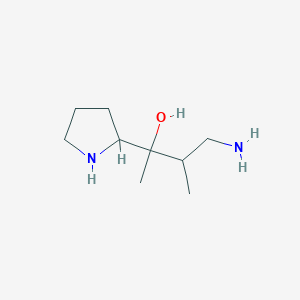
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol typically involves the reductive amination of a suitable ketone precursor with an amine. One common method involves the reaction of 4,4-dimethylcyclohexanone with 1-aminopropan-2-ol in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4,4-Dimethylcyclohexanone derivatives.
Reduction: 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexane.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclohexane ring.
4,4-Dimethylcyclohexanol: Contains the cyclohexane ring and hydroxyl group but lacks the amino group.
1-(1-Aminopropan-2-yl)cyclohexanol: Similar structure but without the dimethyl substitution on the cyclohexane ring
Uniqueness
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a dimethyl-substituted cyclohexane ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(8-12)11(13)6-4-10(2,3)5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
LVMARDDDWNLUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCC(CC1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)
![1-[2-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13202461.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)

![{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B13202473.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)




